Cas no 29336-13-8 (Desglucocheirotoxol)

Desglucocheirotoxol structure
Productnaam:Desglucocheirotoxol
Desglucocheirotoxol Chemische en fysische eigenschappen
Naam en identificatie
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- Card-20(22)-enolide,3-[(6-deoxy-b-D-gulopyranosyl)oxy]-5,14,19-trihydroxy-,(3b,5b)- (9CI)
- 5b-Card-20(22)-enolide, 3b-[(6-deoxy-b-D-gulopyranosyl)oxy]-5,14,19-trihydroxy-(8CI)
- Deglucocheirotoxol
- Strophanthidol 3-b-D-gulomethyloside
- Desglucocheirotoxol
- NS00093786
- Convallatoxol
- COVALLAROTOXOL
- CHEBI:176019
- 3-[5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-uran-5-one
- 29336-13-8
- (3beta,5beta)-3-[(6-Deoxy-beta-D-gulopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide
- CHEMBL2419852
- DTXSID601135040
-
- Inchi: 1S/C29H44O10/c1-15-22(32)23(33)24(34)25(38-15)39-17-3-8-27(14-30)19-4-7-26(2)18(16-11-21(31)37-13-16)6-10-29(26,36)20(19)5-9-28(27,35)12-17/h11,15,17-20,22-25,30,32-36H,3-10,12-14H2,1-2H3
- InChI-sleutel: UQEKVLJMBGSQGS-UHFFFAOYSA-N
- LACHT: OC12CCC(C3=CC(=O)OC3)C1(C)CCC1C3(CO)CCC(CC3(CCC21)O)OC1C(C(C(C(C)O1)O)O)O
Berekende eigenschappen
- Exacte massa: 552.29344760g/mol
- Monoisotopische massa: 552.29344760g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 6
- Aantal waterstofbondacceptatoren: 10
- Zware atoomtelling: 39
- Aantal draaibare bindingen: 4
- Complexiteit: 1020
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 13
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -0.6
- Topologisch pooloppervlak: 166
Desglucocheirotoxol Gerelateerde literatuur
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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